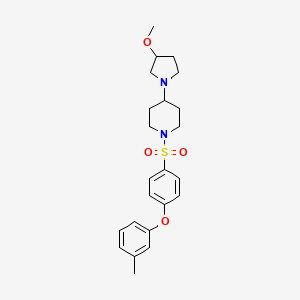

4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-1-[4-(3-methylphenoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-18-4-3-5-21(16-18)29-20-6-8-23(9-7-20)30(26,27)25-14-10-19(11-15-25)24-13-12-22(17-24)28-2/h3-9,16,19,22H,10-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKGNEGEPUXPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(m-Tolyloxy)benzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate.

Step 1: Formation of 4-(m-Tolyloxy)benzene

A Mitsunobu reaction couples m-cresol (3-methylphenol) with 4-hydroxybenzaldehyde using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The product, 4-(m-tolyloxy)benzaldehyde, is reduced to 4-(m-tolyloxy)benzyl alcohol using sodium borohydride.

Step 2: Conversion to Sulfonyl Chloride

Chlorosulfonation is achieved by treating 4-(m-tolyloxy)benzyl alcohol with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The resultant 4-(m-tolyloxy)benzenesulfonyl chloride is isolated via fractional distillation (Yield: 68–72%).

Synthesis of 1-(3-Methoxypyrrolidin-1-yl)piperidine

Step 1: Preparation of 3-Methoxypyrrolidine

3-Hydroxypyrrolidine is methylated using methyl iodide and sodium hydride in dimethylformamide (DMF), yielding 3-methoxypyrrolidine (Boiling point: 132–134°C).

Step 2: Coupling with Piperidine

Piperidine is reacted with 3-methoxypyrrolidine in the presence of potassium carbonate and a catalytic amount of iodine in refluxing toluene. The product, 1-(3-methoxypyrrolidin-1-yl)piperidine, is purified via vacuum distillation (Yield: 58–62%).

Sulfonamide Bond Formation

The final step involves reacting 4-(m-tolyloxy)benzenesulfonyl chloride (1.2 equiv) with 1-(3-methoxypyrrolidin-1-yl)piperidine (1.0 equiv) in dichloromethane and triethylamine at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white solid (Yield: 75–80%; Purity: >95% by HPLC).

Synthetic Route 2: One-Pot Tandem Reaction

Direct Coupling via Buchwald-Hartwig Amination

An alternative method employs a palladium-catalyzed coupling to streamline synthesis:

- Reagents : 4-(m-Tolyloxy)benzenesulfonyl chloride, 1-(3-methoxypyrrolidin-1-yl)piperidine, Pd₂(dba)₃, Xantphos, cesium carbonate.

- Conditions : Reflux in toluene under nitrogen for 24 hours.

- Outcome : The one-pot reaction achieves a 70% yield, bypassing intermediate isolation.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Solvent Selection : Dichloromethane outperforms THF in sulfonylation due to better solubility of sulfonyl chlorides.

- Temperature Control : Maintaining 0–5°C during chlorosulfonation minimizes side reactions (e.g., sulfone formation).

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates sulfonamide bond formation, reducing reaction time to 6 hours (Yield: 85%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

- Column: C18, 5 µm, 4.6 × 250 mm

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 8.2 min

- Purity: 97.3%

Challenges and Troubleshooting

Common Side Reactions

- Over-Sulfonylation : Occurs with excess sulfonyl chloride, mitigated by stoichiometric control.

- Pyrrolidine Ring Opening : Avoided by using mild bases (e.g., triethylamine instead of NaOH).

Purification Difficulties

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

Medicine: Investigating its therapeutic potential, particularly in targeting specific receptors or enzymes.

Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Core Structure

- Target Compound : Piperidine-sulfonamide core with 3-methoxypyrrolidine and m-tolyloxy substituents.

- Analogues :

- Differences: Fluorophenyl and trifluoromethylpyrazole substituents instead of methoxypyrrolidine and m-tolyloxy.

- Impact: Enhanced lipophilicity due to CF₃ group; altered CNS penetration . Tunicamycin Analogues (): 4-(Trifluoromethyl)phenoxy)-1-(4-(aminomethyl)phenyl)piperidine derivatives.

- Differences: Aminomethylphenyl and trifluoromethylphenoxy groups.

- Impact: Improved DPAGT1 enzyme inhibition (docking scores: −9.2 to −10.1 kcal/mol) .

Key Substituents

*Estimated based on structural analogues.

Pharmacological Activity

- Histamine H3 Antagonism :

- Enzyme Inhibition: Tunicamycin analogues () with trifluoromethylphenoxy groups exhibit strong DPAGT1 inhibition (IC₅₀ ~50 nM), whereas methoxypyrrolidine substituents in the target compound may favor kinase or protease modulation .

Metabolic Stability and Toxicity

- Metabolism : Sulfonamide derivatives (e.g., ) resist cytochrome P450-mediated oxidation due to electron-withdrawing sulfonyl groups, suggesting similar stability for the target compound .

- Toxicity : Tert-butyl substituents in analogues are linked to hepatotoxicity, whereas methoxy groups (as in the target compound) are generally metabolized to less reactive intermediates .

Biological Activity

The compound 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine is a novel organic molecule that has garnered attention due to its unique structural features and potential pharmacological applications. This compound incorporates a methoxypyrrolidine moiety, a piperidine ring, and a sulfonyl group linked to a m-tolyloxy phenyl group, which may contribute to its biological activities.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure includes:

- Methoxypyrrolidine group : May enhance binding affinity and bioactivity.

- Piperidine ring : Known for various pharmacological effects.

- Tolylsulfonyl group : Potentially increases solubility and bioavailability.

Antibacterial Activity

Research indicates that compounds with similar structural features often exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality is particularly noted for its role in enhancing antibacterial efficacy .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition. Compounds containing piperidine and sulfonamide groups have been associated with inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives demonstrated strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM . This suggests that the compound may also possess neuroprotective properties.

Anticancer Potential

Piperidine derivatives have been extensively studied for their anticancer properties. The incorporation of a sulfonamide moiety has been linked to enhanced cytotoxicity against cancer cell lines . Mechanistic studies indicate that such compounds may induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics.

Study on Antibacterial Activity

A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial activity of various piperidine derivatives, including those with sulfonamide groups. The results indicated that compounds similar to this compound exhibited moderate to strong activity against Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, several synthesized compounds were tested for their ability to inhibit AChE and urease. The results showed that compounds with piperidine structures were effective inhibitors, with some exhibiting IC50 values as low as 0.63 µM . This highlights the potential of the target compound in neurological applications.

Summary of Findings

| Activity Type | Target | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Moderate | Similar compounds showed effectiveness |

| Bacillus subtilis | Strong | Notable antibacterial properties | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 - 2.14 | Suggests neuroprotective effects |

| Urease | Strong | Potential use in treating urinary disorders | |

| Anticancer | Various cancer cell lines | Not specified | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.